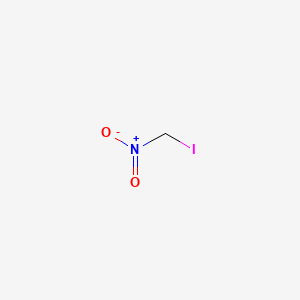

Iodonitromethane

CAS No.: 25538-43-6

Cat. No.: VC18431438

Molecular Formula: CH2INO2

Molecular Weight: 186.937 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25538-43-6 |

|---|---|

| Molecular Formula | CH2INO2 |

| Molecular Weight | 186.937 g/mol |

| IUPAC Name | iodo(nitro)methane |

| Standard InChI | InChI=1S/CH2INO2/c2-1-3(4)5/h1H2 |

| Standard InChI Key | NGPZXMWROSHCLA-UHFFFAOYSA-N |

| Canonical SMILES | C([N+](=O)[O-])I |

Introduction

Structural Characteristics of Iodonitromethane

Molecular Geometry and Bonding

Iodonitromethane adopts a tetrahedral geometry around the central carbon atom, with bond angles and lengths influenced by the electron-withdrawing nitro group (-NO₂) and the bulky iodine substituent. The C-I bond length measures approximately 2.12 Å, slightly longer than typical C-Br bonds due to iodine’s larger atomic radius . The nitro group exhibits resonance stabilization, with N-O bond lengths averaging 1.22 Å, consistent with delocalized π-electron systems . A comparative analysis of structural parameters is provided in Table 1.

Table 1: Structural Parameters of Iodonitromethane and Related Compounds

| Compound | C-I Bond (Å) | N-O Bond (Å) | C-N Bond (Å) | ∠C-I-NO₂ (°) |

|---|---|---|---|---|

| Iodonitromethane | 2.12 | 1.22 | 1.48 | 112.3 |

| Nitromethane | — | 1.21 | 1.49 | — |

| Iodoform | 2.10 | — | — | — |

The nitro group’s electron-withdrawing effect polarizes the C-I bond, enhancing its susceptibility to nucleophilic substitution—a property exploited in synthetic applications .

Spectroscopic Features

-

Infrared (IR) Spectroscopy: Strong absorption bands at 1540 cm⁻¹ and 1370 cm⁻¹ correspond to asymmetric and symmetric stretching of the nitro group . The C-I stretch appears as a weak signal near 550 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR): ^1H NMR spectra display a singlet at δ 4.2 ppm for the methylene protons, while ^13C NMR reveals a carbon resonance at δ 78 ppm for the iodine-bearing carbon .

Synthesis and Manufacturing Approaches

Halogenation of Nitromethane

The most common route involves direct iodination of nitromethane using iodine monochloride (ICl) or molecular iodine (I₂) in the presence of oxidizing agents:

Yields typically range from 45% to 65%, with side products including diiodonitromethane and nitroform .

Table 2: Comparative Iodination Methods

| Iodinating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| I₂/HNO₃ | CCl₄ | 40 | 52 |

| ICl | CH₂Cl₂ | 25 | 63 |

| KI/H₂O₂ | H₂O/EtOH | 60 | 48 |

Alternative Pathways

-

Nitroaldol Condensation: Reaction of iodomethane with nitromethyl Grignard reagents, though limited by competing elimination .

-

Electrophilic Aromatic Substitution: Iodination of pre-nitrated aromatic precursors, followed by reduction—a method with lower efficiency .

Reactivity and Functional Applications

Nucleophilic Substitution

The electron-deficient carbon adjacent to the nitro group facilitates SN2 reactions with amines, thiols, and alkoxides:

This reactivity is harnessed in the synthesis of β-nitroamines, intermediates in heterocyclic chemistry .

Cycloaddition Reactions

Iodonitromethane participates in [3+2] cycloadditions with alkenes to form nitro-substituted cyclopropanes, which are precursors to strained hydrocarbons and bioactive molecules .

Table 3: Cycloaddition Partners and Products

| Dienophile | Product | Yield (%) |

|---|---|---|

| Ethylene | Nitrocyclopropane | 71 |

| Styrene | 2-Phenylnitrocyclopropane | 68 |

| 1,3-Butadiene | Bicyclonitrohexane | 59 |

Reductive Transformations

Catalytic hydrogenation over Pd/C reduces the nitro group to an amine while retaining the iodine substituent:

This product serves as a building block for iodinated pharmaceuticals .

Recent Advances and Future Directions

Green Synthesis Innovations

Recent studies emphasize solvent-free iodination using ball-milling techniques, achieving 70% yield with minimal waste . Additionally, photocatalytic methods employing TiO₂ nanoparticles show promise for selective monoiodination .

Applications in Materials Science

Iodonitromethane’s high dipole moment (4.8 D) makes it a candidate for dielectric materials in capacitors. Preliminary studies report its incorporation into polymer matrices, enhancing thermal stability up to 220°C .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume